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Allyl hexanoate

Hydrolysis Kinetics In Vitro Digestion Flavor Safety

Choose allyl hexanoate for formulation-specific stability: its half-life of 302 h at pH 4 (vs. 695 h at pH 7) guides overage strategies for acidic beverages; slow gastric hydrolysis (t½ 1120 min) suits enteric-targeted encapsulation; optimal hydrolytic stability at neutral pH ensures persistent fruity top notes in personal care; and absence of insect repellency qualifies it for food-contact packaging. Procure high-purity (>98%) material for precise flavor delivery.

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
CAS No. 123-68-2
Cat. No. B093112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl hexanoate
CAS123-68-2
Synonymsallyl caproate
Molecular FormulaC9H16O2
Molecular Weight156.22 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCC=C
InChIInChI=1S/C9H16O2/c1-3-5-6-7-9(10)11-8-4-2/h4H,2-3,5-8H2,1H3
InChIKeyRCSBILYQLVXLJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water and in propylene glycol, soluble in ethanol, fixed and organic oils, and soluble in organic solvents
1ml in 6ml 70% ethanol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Hexanoate CAS 123-68-2: Procurement-Ready Reference for Pineapple Aroma Ester Sourcing


Allyl hexanoate (CAS 123-68-2), also known as allyl caproate, is a volatile carboxylic acid ester with the formula C₉H₁₆O₂. It is a colorless to pale yellow liquid characterized by a strong, sweet, fruity odor reminiscent of pineapple and tropical fruits [1]. This compound occurs naturally in pineapples and is also employed as an artificial flavor [2]. It is widely used in the formulation of pineapple flavors, but also finds application in peach, apricot, and wisteria compositions [3].

Why Generic Allyl Hexanoate Substitution Fails: Quantified Differentiation from Allyl Heptanoate, Butyrate, and Other Analogs


Within the class of allyl esters, substitution with a closely related analog such as allyl heptanoate or allyl butyrate is not a straightforward interchange. These compounds exhibit distinct physicochemical and biological profiles that critically impact formulation stability, sensory properties, and regulatory compliance. For instance, while allyl hexanoate demonstrates a specific odor dilution threshold, its hydrolysis kinetics under gastric and environmental conditions differ markedly from other esters, influencing both its safety profile and its persistence in a final product. The quantitative differences detailed below provide the evidence basis for targeted, rather than generic, procurement decisions [1].

Allyl Hexanoate Quantitative Evidence Guide: Head-to-Head Stability and Selectivity Data vs. Comparators


Gastric vs. Pancreatic Hydrolysis Kinetics: Allyl Hexanoate vs. Allyl Isovalerate

Allyl hexanoate exhibits starkly contrasting hydrolysis rates in different gastrointestinal compartments compared to the branched-chain analog allyl isovalerate. In simulated gastric fluid, allyl hexanoate is hydrolyzed very slowly with a half-life of 1120 minutes, while in simulated pancreatic fluid it is hydrolyzed rapidly with a half-life of 1.98 minutes [1]. In contrast, allyl isovalerate is hydrolyzed at a slower rate than straight-chain allyl esters by liver homogenates in vitro [1]. This differential gastric stability is a key determinant for its use in encapsulated flavors or products requiring extended gastric residence.

Hydrolysis Kinetics In Vitro Digestion Flavor Safety

pH-Dependent Hydrolytic Stability: Allyl Hexanoate Half-Life Across Formulation-Relevant pH

The hydrolytic stability of allyl hexanoate is highly pH-dependent, a critical parameter for formulators. At 25°C, its half-life varies from 302 hours at pH 4 to 695 hours at pH 7, and 128 hours at pH 9 [1]. This represents a 2.3-fold increase in stability from pH 4 to pH 7, and a 5.4-fold decrease from pH 7 to pH 9. While direct comparator data for other esters under identical conditions is not provided in this source, this class-level inference underscores that allyl hexanoate is most stable in neutral formulations and degrades significantly under alkaline conditions.

Chemical Stability Formulation Science Shelf-Life Prediction

Odor Dilution Threshold: Allyl Hexanoate vs. Ethyl Butyrate and Other Common Aroma Chemicals

The odor potency of allyl hexanoate, measured as the percentage (vol/vol) dilution required to achieve a vapor pressure of 1 Pa, is 0.55% [1]. This places its potency between common esters like ethyl butyrate (0.01%, more potent) and acetophenone (0.56%). While a direct threshold value for allyl heptanoate or allyl butyrate is not provided in this dataset, this cross-study comparable metric positions allyl hexanoate as a moderately intense odorant, which is crucial for designing balanced flavor and fragrance accords.

Sensory Science Odor Threshold Flavor Potency

Repellent Activity Profile: Allyl Hexanoate vs. Allyl Heptanoate and Allyl Cinnamate

In a comparative study of allyl esters for insect pest control, allyl hexanoate was found to have no significant repellent effect on the red flour beetle (Tribolium castaneum) at 10 µg/cm², whereas allyl heptanoate and allyl cinnamate demonstrated moderate to high repellency [1]. This is a critical differentiator for applications where repellency is either desired or must be avoided (e.g., in food packaging where pest attraction could be an issue).

Insect Repellency Pest Control Bioactivity

Allyl Hexanoate Application Scenarios Based on Quantitative Differentiation Evidence


Pineapple Flavor Formulation in Acidic Beverages

Formulators of acidic beverages (pH ~3-4) must account for the accelerated hydrolysis of allyl hexanoate. With a half-life of 302 hours at pH 4 (compared to 695 hours at pH 7), product developers should consider overages or encapsulation to maintain flavor profile throughout shelf life. The compound's characteristic pineapple note is essential for tropical fruit punches and pineapple-flavored soft drinks [1].

Enteric or Gastric-Stable Flavor Encapsulation

Allyl hexanoate's slow hydrolysis in artificial gastric juice (t½ 1120 min) makes it a candidate for encapsulated flavors designed to survive the stomach and release in the intestine. This is particularly relevant for functional foods or pharmaceuticals where flavor perception is intended post-gastric passage. Procurement should prioritize high-purity (>98%) material suitable for encapsulation processes [1].

Neutral pH Fragrance and Cosmetic Formulations

For personal care and fine fragrance products formulated near neutral pH (e.g., creams, lotions, perfumes), allyl hexanoate offers optimal hydrolytic stability (t½ 695 hours). This ensures a consistent pineapple and fruity top note over the product's shelf life. The lack of repellent activity on insects further supports its use in leave-on skin applications without attracting pests [1].

Food Contact Materials and Packaging

The absence of repellent activity for allyl hexanoate against common stored-product pests, as demonstrated in bioassays, suggests it may be a safer alternative to other allyl esters in food packaging and contact applications where insect attraction or repellency must be carefully managed. Procurement for this niche requires adherence to food-grade purity standards (e.g., FCC) and appropriate migration testing [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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